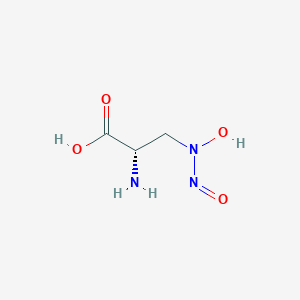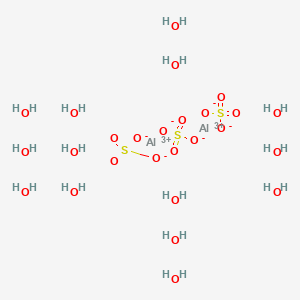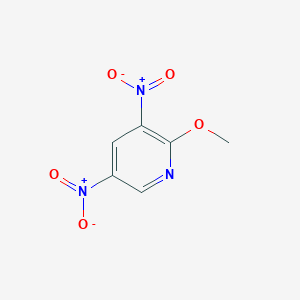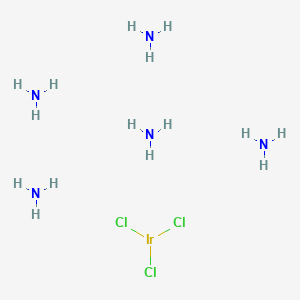
L-Alanosine
Vue d'ensemble
Description
L-Alanosine, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino) propionic acid, is a compound that has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer. It is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus. This compound functions as an antimetabolite, interfering with the metabolic processes of cells, which makes it a candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alanosine involves several steps, starting from simple precursors. One common synthetic route includes the nitration of an amino acid derivative, followed by reduction and subsequent nitrosation to yield the final product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of alanosine may involve fermentation processes using the bacterium Streptomyces alanosinicus. This method leverages the natural biosynthetic pathways of the bacterium to produce alanosine in larger quantities. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: The nitroso group in alanosine can be reduced to an amine group.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of alanosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of alanosine depend on the specific reaction conditions. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted alanosine compounds .
Applications De Recherche Scientifique
Chemistry: L-Alanosine is used as a model compound to study the behavior of amino acid analogues in different chemical reactions.
Biology: It is used to investigate the metabolic pathways involving amino acids and their analogues.
Medicine: this compound has shown promise as a therapeutic agent in the treatment of certain cancers, particularly those deficient in methylthioadenosine phosphorylase (MTAP). .
Mécanisme D'action
L-Alanosine exerts its effects by inhibiting the enzyme adenylosuccinate synthetase, which is involved in the conversion of inosine monophosphate to adenylosuccinate, a key intermediate in purine metabolism. This inhibition disrupts the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The disruption is particularly effective in cells deficient in methylthioadenosine phosphorylase, making alanosine a targeted therapy for certain cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another antimetabolite that inhibits dihydrofolate reductase, affecting purine and pyrimidine synthesis.
5-Fluorouracil: An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.
Gemcitabine: A nucleoside analogue that inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Uniqueness of L-Alanosine
This compound is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness in targeting MTAP-deficient cells. This specificity allows for a more targeted approach in cancer therapy, potentially reducing the side effects associated with broader-spectrum antimetabolites .
Propriétés
IUPAC Name |
(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-YUSKDDKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024175 | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. | |
| Record name | Alanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5854-93-3 | |
| Record name | Alanosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)







